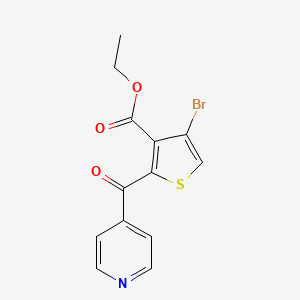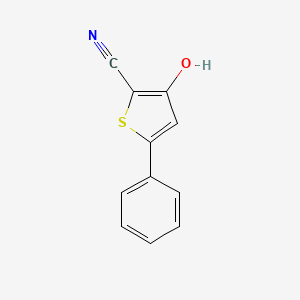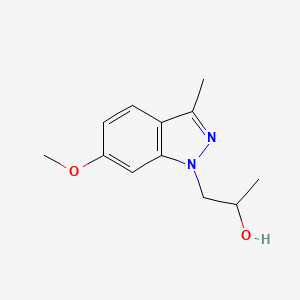![molecular formula C10H12N2O B8305805 (2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B8305805.png)
(2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of an ethyl group at the second position and a methanol group at the third position of the pyrazolo[1,5-a]pyridine core makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction proceeds via an addition-elimination mechanism, leading to the formation of the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Sonogashira coupling procedure, which allows for the preparation of alkynyl heterocycles that can be further cyclized to form the desired pyrazolopyridine structure . This method is advantageous due to its robustness and the availability of starting materials.
化学反応の分析
Types of Reactions
(2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the pyrazolopyridine core can lead to the formation of dihydropyrazolopyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exhibiting antitubercular activity . The binding of the compound to its target involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar “amino-nitro-amino” substitution pattern and exhibit similar biological activities.
Uniqueness
(2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methanol groups enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(2-ethylpyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C10H12N2O/c1-2-9-8(7-13)10-5-3-4-6-12(10)11-9/h3-6,13H,2,7H2,1H3 |
InChIキー |
SRRMEEQUFUISRU-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C=CC=CC2=C1CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

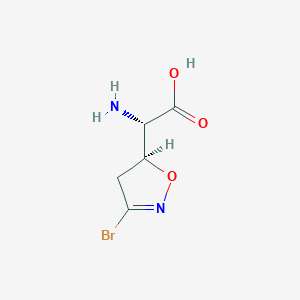
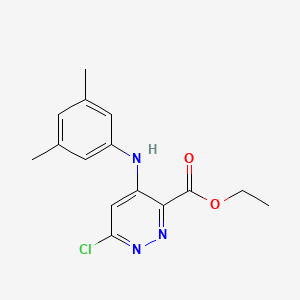
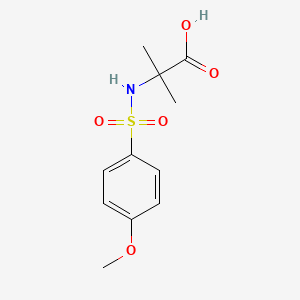
![1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]isoquinoline](/img/structure/B8305741.png)
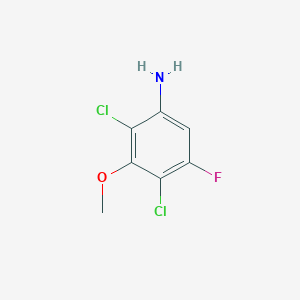
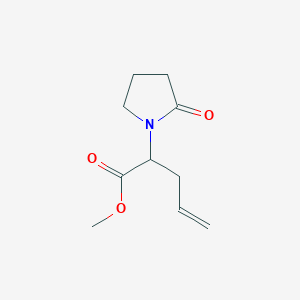
![1-(Azetidin-1-yl)-2-[4-(benzyloxy)-2-methylphenyl]ethanone](/img/structure/B8305766.png)
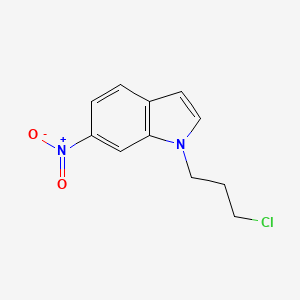
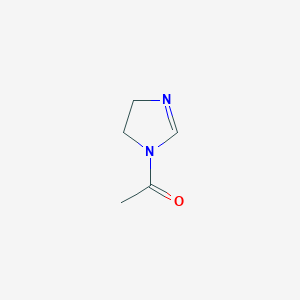
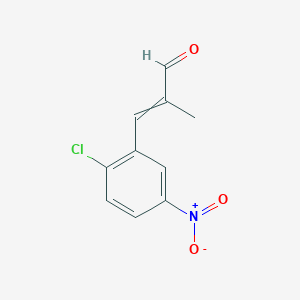
![N-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methylidene]hydroxylamine](/img/structure/B8305789.png)
